![molecular formula C8H8BrF B2852266 4-Bromo-1-(fluoromethyl)-2-methylbenzene CAS No. 1824142-81-5](/img/structure/B2852266.png)
4-Bromo-1-(fluoromethyl)-2-methylbenzene
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Description
4-Bromo-1-(fluoromethyl)-2-methylbenzene (BFMB) is a type of heterocyclic aromatic compound, which is composed of a benzene ring with a bromo substituent and a fluoromethyl group. It is a colorless liquid with a boiling point of 128-129 °C and a melting point of -17.5 °C. BFMB is used in a range of applications, including scientific research, organic synthesis, and as a reagent for the synthesis of other compounds. This article will discuss the synthesis method of BFMB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Application in Lithium-Ion Batteries
4-bromo-2-fluoromethoxybenzene (BFMB), a compound related to 4-Bromo-1-(fluoromethyl)-2-methylbenzene, has been utilized as a novel bi-functional electrolyte additive for lithium-ion batteries. Research demonstrated its ability to polymerize electrochemically to form a protective film, preventing voltage rise during overcharging, enhancing thermal stability, and reducing flammability of the electrolyte without impacting the normal cycle performance of the batteries (Zhang Qian-y, 2014).
Thermochemical Studies
Halogen-substituted methylbenzenes, including bromo- and iodo-substituted variants similar to 4-Bromo-1-(fluoromethyl)-2-methylbenzene, have been investigated for their thermochemical properties. This research encompassed experimental vapor pressures and vaporization, fusion, sublimation enthalpies, alongside computational quantum-chemical methods for calculating gas-phase enthalpies of formation (Verevkin et al., 2015).
Radiochemical Synthesis
The compound has shown importance in the preparation of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, used in 18F-arylation reactions for metallo-organic fluorophenyl compounds or Pd-catalyzed coupling, with studies exploring various synthesis methods (Ermert et al., 2004).
Applications in Organic Synthesis
Research on bromination of related compounds, such as 1,4-dimethoxy-2,3-dimethylbenzene, has led to the synthesis of novel sulfur-containing quinone derivatives, indicating potential applications in organic synthesis and chemical engineering (Aitken et al., 2016).
Importance in Pharmaceutical Synthesis
2-Fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen synthesis, has been synthesized from related compounds, emphasizing the role of such chemicals in pharmaceutical manufacturing (Qiu et al., 2009).
properties
IUPAC Name |
4-bromo-1-(fluoromethyl)-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREHZAOZXBYTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1824142-81-5 |
Source
|
Record name | 4-Bromo-2-methylbenzyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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